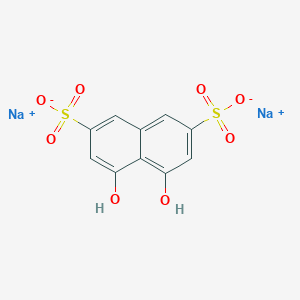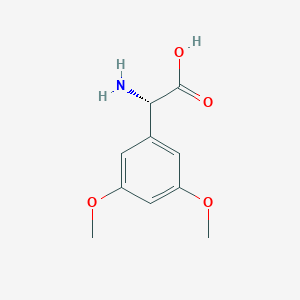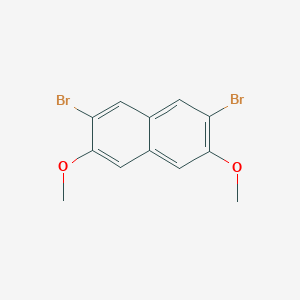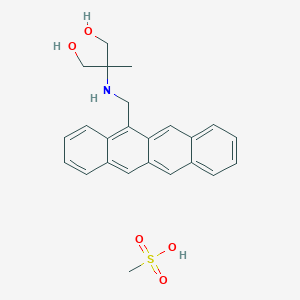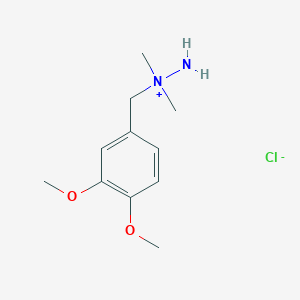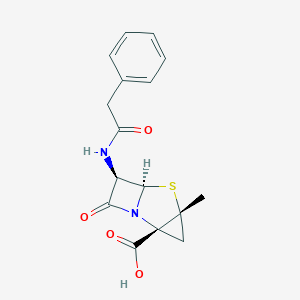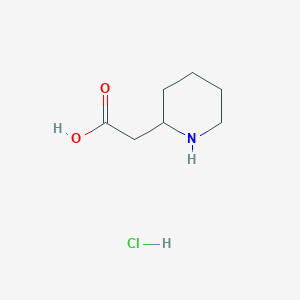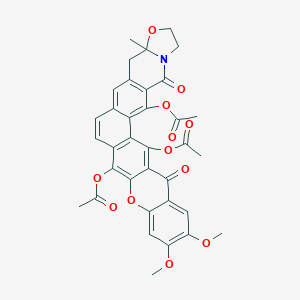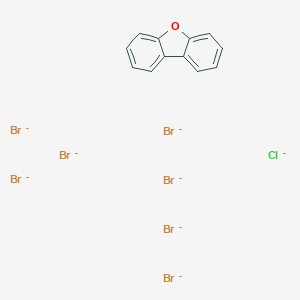
Dibenzofuran, heptabromochloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran, heptabromochloro- is a synthetic compound that has been widely used in scientific research for its unique properties. It is a halogenated aromatic hydrocarbon that is commonly used as a flame retardant in various industrial applications. This compound has gained significant attention due to its potential applications in the field of environmental science, toxicology, and pharmacology.
Wirkmechanismus
The mechanism of action of dibenzofuran, heptabromochloro- is not well understood. However, it is believed to act as a flame retardant by inhibiting the combustion process. It is also thought to have potential applications in the field of pharmacology, where it may act as an anticancer agent.
Biochemische Und Physiologische Effekte
Studies have shown that dibenzofuran, heptabromochloro- can have adverse effects on human health. Exposure to this compound has been associated with an increased risk of cancer, developmental disorders, and reproductive toxicity. It is also known to have a negative impact on the endocrine system and can disrupt hormone function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using dibenzofuran, heptabromochloro- in lab experiments is its unique properties as a flame retardant. This compound can be used to investigate the fire resistance of various materials, including textiles and plastics. However, the limitations of this compound include its potential toxicity and environmental impact.
Zukünftige Richtungen
There are several potential future directions for research involving dibenzofuran, heptabromochloro-. One area of interest is its potential applications in the field of pharmacology, where it may act as an anticancer agent. Another area of interest is its potential impact on the environment, where further studies are needed to investigate its potential toxicity and environmental impact. Additionally, research is needed to develop safer flame retardants that can replace dibenzofuran, heptabromochloro- in various industrial applications.
Conclusion:
In conclusion, dibenzofuran, heptabromochloro- is a synthetic compound that has been widely used in scientific research for its unique properties. While it has potential applications in various fields, its adverse effects on human health and the environment should be carefully considered. Further research is needed to fully understand the mechanism of action of this compound and to develop safer alternatives for its various applications.
Synthesemethoden
The synthesis of dibenzofuran, heptabromochloro- involves the reaction of dibenzo-p-dioxin with a mixture of bromine and chlorine. This reaction results in the formation of heptabromochlorodibenzo-p-dioxin, which is then subjected to a dehydrogenation reaction to produce dibenzofuran, heptabromochloro-.
Wissenschaftliche Forschungsanwendungen
Dibenzofuran, heptabromochloro- has been extensively used in scientific research for its unique properties. It is commonly used as a flame retardant in various industrial applications, including electronics, textiles, and plastics. This compound has also been used in environmental studies to investigate its potential impact on the ecosystem.
Eigenschaften
CAS-Nummer |
107207-37-4 |
|---|---|
Produktname |
Dibenzofuran, heptabromochloro- |
Molekularformel |
C12H8Br7ClO-8 |
Molekulargewicht |
763 g/mol |
IUPAC-Name |
dibenzofuran;heptabromide;chloride |
InChI |
InChI=1S/C12H8O.7BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-8H;8*1H/p-8 |
InChI-Schlüssel |
ZGHHQGOOCXANJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



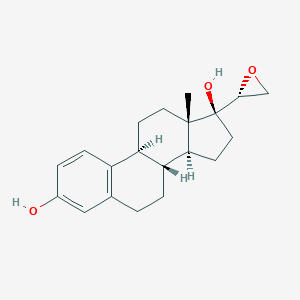
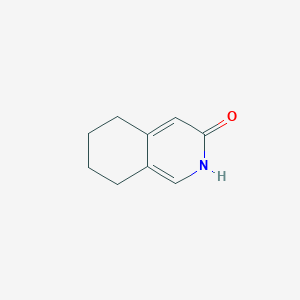
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
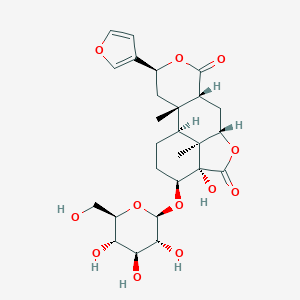
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
